Diampromide Hydrochloride
Overview
Description
Diampromide (hydrochloride) is an opioid analgesic belonging to the ampromide family of drugs. It was developed in the 1960s by American Cyanamid and is structurally related to other drugs such as propiram and phenampromide. Diampromide can be described as a ring-opened analogue of fentanyl and produces effects similar to other opioids, including analgesia, sedation, dizziness, and nausea .
Scientific Research Applications
Diampromide (hydrochloride) has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of opioids.
Biology: Studied for its effects on opioid receptors and its potential use in pain management.
Medicine: Investigated for its analgesic properties and potential therapeutic applications in pain relief.
Industry: Utilized in the development of new opioid analgesics and related compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diampromide involves the reaction of N-phenylpropanamide with 2-(methyl(2-phenylethyl)amino)propyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of Diampromide (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The hydrochloride salt form is obtained by reacting the free base with hydrochloric acid, followed by crystallization and purification .
Chemical Reactions Analysis
Types of Reactions: Diampromide (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Diampromide can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting Diampromide to its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amine or amide functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles such as alkyl halides, under basic conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amines or amides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
Diampromide (hydrochloride) exerts its effects by binding to and activating mu-opioid receptors in the central nervous system. This activation leads to the inhibition of neurotransmitter release, resulting in analgesia and sedation. The molecular targets include opioid receptors, and the pathways involved are primarily related to the modulation of pain signals and neurotransmitter release .
Comparison with Similar Compounds
Propiram: Another opioid analgesic with similar effects but different structural features.
Phenampromide: Structurally related to Diampromide, with comparable analgesic properties.
Fentanyl: A potent opioid analgesic, structurally different but functionally similar.
Uniqueness: Diampromide (hydrochloride) is unique due to its ring-opened structure compared to fentanyl, which may influence its pharmacokinetic and pharmacodynamic properties. Its specific binding affinity and activation of opioid receptors also contribute to its distinct profile among opioid analgesics .
Properties
IUPAC Name |
N-[2-[methyl(2-phenylethyl)amino]propyl]-N-phenylpropanamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O.ClH/c1-4-21(24)23(20-13-9-6-10-14-20)17-18(2)22(3)16-15-19-11-7-5-8-12-19;/h5-14,18H,4,15-17H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAKJQPVNQBVIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC(C)N(C)CCC1=CC=CC=C1)C2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301037136 | |
Record name | Diampromide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301037136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346602-83-2 | |
Record name | Diampromide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301037136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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